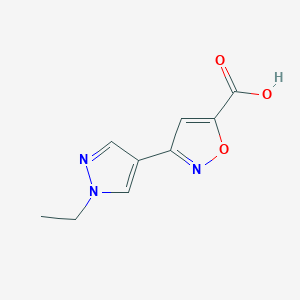

3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(1-ethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-12-5-6(4-10-12)7-3-8(9(13)14)15-11-7/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEZKZWHJPOPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501208030 | |

| Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957487-34-2 | |

| Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957487-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501208030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole moiety, specifically the 1-ethyl-1H-pyrazol-4-yl fragment, is typically synthesized via cyclization reactions involving hydrazine derivatives and β-keto compounds or α,β-unsaturated carbonyl compounds. This step is crucial for establishing the heterocyclic core with the desired substitution pattern.

- Typical Reaction: Cyclocondensation of ethyl acetoacetate (or similar β-keto esters) with hydrazine derivatives leads to the formation of the pyrazole ring.

- Alkylation: Subsequent alkylation at the nitrogen (N1 position) is achieved using alkyl halides such as ethyl bromide under basic conditions to introduce the ethyl substituent.

- Reference Example: The ethylation of 3-methylpyrazole-5-carboxylic acid esters with ethyl bromide and sodium in absolute alcohol is a known method to obtain 1-ethyl-3-methyl-pyrazole derivatives, which are structurally related to the target compound.

Formation of the Isoxazole Ring

The isoxazole ring is constructed through reactions involving hydroxylamine and β-keto esters or β-diketones:

- Typical Reaction: Hydroxylamine reacts with β-keto esters to form isoxazole rings via cyclization.

- This step introduces the 1,2-oxazole (isoxazole) core, which is essential for the biological and chemical properties of the final compound.

- The carboxylic acid group at the 5-position of the isoxazole ring is introduced either by starting from β-keto esters bearing carboxyl functionalities or by subsequent oxidation/carboxylation steps.

Coupling of Pyrazole and Isoxazole Rings

The key step in the synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is the coupling of the pyrazole and isoxazole rings at the 4-position of the pyrazole and the 3- or 5-position of the isoxazole ring.

- Methodology: This coupling can be achieved through cross-coupling reactions or condensation strategies, often involving halogenated intermediates and organometallic reagents.

- Carboxylation: The introduction of the carboxylic acid group is typically done by carboxylation of organometallic intermediates (e.g., Grignard reagents) with carbon dioxide, followed by acid workup and purification.

Detailed Synthetic Route Example (Analogous Methodology)

While direct literature on the exact compound is limited, analogous preparation methods for related pyrazole-carboxylic acids provide a reliable framework:

This approach highlights the use of halogenated pyrazole intermediates, diazotization, and organometallic carboxylation, which can be adapted for the ethyl-substituted pyrazole and isoxazole system.

Reaction Types and Conditions

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclocondensation (Pyrazole formation) | Hydrazine derivatives + β-keto esters | Reflux in ethanol or suitable solvent | Forms pyrazole core |

| Alkylation (N1-ethylation) | Ethyl bromide, sodium or base | Anhydrous alcohol, reflux | Introduces ethyl group at N1 |

| Isoxazole ring formation | Hydroxylamine + β-keto esters | Mild heating, acidic or neutral conditions | Forms isoxazole ring |

| Halogenation | Bromine or iodine | Controlled temperature, aqueous or organic solvent | Selective halogenation at pyrazole 4-position |

| Diazotization and coupling | Sodium nitrite, potassium trifluoroborate, Cu2O | 0–50 °C, inert atmosphere | Forms substituted pyrazole derivatives |

| Grignard carboxylation | Isopropyl magnesium chloride, CO2 | Low temperature, inert atmosphere | Introduces carboxylic acid group |

Research Findings and Challenges

- The synthetic routes emphasize regioselectivity to avoid isomer formation, which is critical for purity and yield.

- Organometallic intermediates (Grignard reagents) are sensitive to moisture and require inert atmosphere handling.

- The coupling of heterocycles demands precise control of reaction conditions to maintain functional group integrity.

- Purification often involves recrystallization and chromatographic techniques to achieve >99% purity.

- The compound’s aromatic heterocycles contribute to stability but may pose challenges in selective functionalization.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Reaction Type | Yield Range | Purity Achieved | Notes |

|---|---|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine + β-keto ester | Cyclocondensation | 70–90% | High | Base for further modifications |

| N1-Ethylation | Ethyl bromide + base | Alkylation | 80–95% | High | Introduces ethyl substituent |

| Isoxazole ring synthesis | Hydroxylamine + β-keto ester | Cyclization | 65–85% | High | Forms isoxazole core |

| Halogenation of pyrazole | Br2 or I2 | Electrophilic substitution | 75–90% | High | Prepares for coupling |

| Diazotization and coupling | NaNO2, potassium trifluoroborate, Cu2O | Diazonium coupling | 85–90% | >98% | Forms substituted pyrazole |

| Grignard carboxylation | Isopropyl MgCl, CO2 | Organometallic carboxylation | 60–70% | >99% | Final carboxylic acid introduction |

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Position: The position of the carboxylic acid group on the isoxazole ring (C3 vs. For example, 5-carboxylic acid derivatives (e.g., target compound) are more common in synthetic pathways involving ethyl oxalate intermediates .

Molecular Weight and Purity :

- Analogues with additional methyl groups (e.g., 957487-33-1) have marginally higher molecular weights (~221.22 vs. 221.21 g/mol) but comparable purity (95%) .

- Discontinued compounds (e.g., 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid) may reflect challenges in synthesis scalability or stability .

Biological Activity

3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, supported by relevant research findings and data.

1. Chemical Structure and Synthesis

Chemical Structure:

The compound features a combination of pyrazole and isoxazole rings, which are known for their diverse biological activities. The ethyl substituent on the pyrazole ring may influence its pharmacokinetic properties.

Synthesis:

The synthesis typically involves:

- Formation of the Pyrazole Ring: Through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Formation of the Isoxazole Ring: Via reaction of hydroxylamine with β-keto esters or β-diketones.

- Coupling: The final step involves linking the pyrazole and isoxazole rings followed by carboxylation to introduce the carboxylic acid group .

2. Biological Activity

Research indicates that this compound exhibits various biological activities, including:

2.1 Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, pyrazole-based compounds have demonstrated significant activity against various cancer cell lines, suggesting a potential role as anticancer agents .

2.2 Enzyme Inhibition

The compound is being investigated for its ability to inhibit specific enzymes:

- Histone Deacetylases (HDACs): Compounds structurally related to this compound have shown promising IC50 values in inhibiting HDACs, which are crucial in cancer therapy .

- Other Enzymes: It may also act as an inhibitor for enzymes such as alkaline phosphatase and cyclic AMP phosphodiesterase, indicating a broad spectrum of potential therapeutic targets .

2.3 Antimicrobial Activity

Research highlights the antimicrobial properties of isoxazole and pyrazole derivatives, suggesting that this compound may also exhibit similar effects against various pathogens .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes or Receptors: The compound may bind to active sites on enzymes or receptors, inhibiting their function and disrupting cellular processes .

4. Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | Similar structure | Anticancer activity |

| 3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol | Different substituent | Enzyme inhibition |

| 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | Different substituent | Antimicrobial properties |

This table illustrates how variations in substituents can influence the biological activity of related compounds.

5. Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole and isoxazole derivatives:

Case Study 1: HDAC Inhibition

A study reported that certain pyrazole derivatives exhibited IC50 values as low as 17 nM against HDAC8, indicating high potency as inhibitors . This suggests that structural modifications could enhance efficacy.

Case Study 2: Anticancer Activity

Research involving docking studies demonstrated that compounds similar to this compound showed effective binding to targets involved in cancer proliferation pathways .

Q & A

Q. What are the established synthetic routes for 3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation or coupling reactions between pyrazole and isoxazole precursors. For example:

- Cyclocondensation : Reacting ethyl acetoacetate with substituted hydrazines under reflux conditions to form the pyrazole core, followed by functionalization with an isoxazole-carboxylic acid group. Controlled temperatures (50–100°C) and solvents like DMF or THF are critical to minimize side reactions .

- Cross-Coupling : Using NaN₃ as a catalyst in DMF at 50°C for azide introduction, followed by acid hydrolysis to yield the carboxylic acid moiety. Purification often involves ice-water precipitation and recrystallization from ethanol .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂) and isoxazole ring protons (δ ~6.5–8.5 ppm). IR identifies carboxylic acid C=O stretching (~1700 cm⁻¹) .

- X-ray Crystallography : Resolves the planar isoxazole-pyrazole hybrid structure and hydrogen-bonding patterns, critical for understanding intermolecular interactions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While acute toxicity data are unavailable, standard precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods during synthesis due to potential azide intermediates .

- Storage : In airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectral data during structural validation be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks) may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., pyrazole ring proton exchange).

- DFT Calculations : Predicts stable tautomers and compares computed/experimental spectra .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₁N₃O₃, MW 221.21) .

Q. What strategies optimize the regioselectivity of ethyl group introduction in pyrazole synthesis?

- Methodological Answer :

- Catalytic Control : Use Pd(OAc)₂ with PPh₃ to direct ethyl group placement via Heck-like coupling.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrazole C4 position .

- Inert Atmosphere : Prevents oxidation of intermediates, confirmed by TLC monitoring .

Q. How can computational methods predict the compound’s biological activity?

- Methodological Answer :

- Molecular Docking : Dock the carboxylic acid moiety into enzyme active sites (e.g., human DHFR, PDB:1KMS). Use AutoDock Vina with Lamarckian GA to assess binding affinity (ΔG < –7 kcal/mol suggests strong inhibition) .

- ADMET Prediction : SwissADME evaluates logP (~1.21) and solubility (<–3.0 LogS indicates poor bioavailability), guiding lead optimization .

Q. What are the challenges in scaling up synthesis while maintaining purity >95%?

- Methodological Answer :

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) removes byproducts. Dry loading with Celite improves separation .

- Reaction Scaling : Maintain stoichiometric ratios (e.g., 7.5 equiv azido(trimethyl)silane) and monitor exotherms to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.